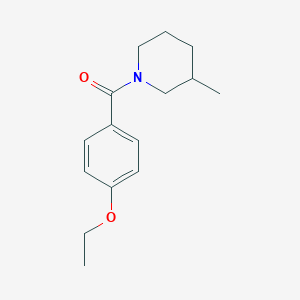

1-(4-ethoxybenzoyl)-3-methylpiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Pharmaceutical Research

Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, frequently incorporated into the design of new drugs. nih.govnih.govresearchgate.net Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pubijnrd.org The piperidine ring's impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules is notable, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity. researchgate.net

Overview of Benzoylpiperidine Analogues as Pharmacological Probes

Benzoylpiperidine analogues, a subset of N-acylpiperidines, are recognized as a privileged structure in drug development. nih.govnih.gov This chemical framework is present in a wide array of bioactive small molecules with therapeutic potential in areas such as neurodegenerative diseases, cancer, and infectious diseases. nih.govresearchgate.net The metabolic stability of the benzoylpiperidine fragment makes it an attractive component for drug design. nih.govnih.gov These analogues are frequently explored as ligands for various receptors, including serotonergic and dopaminergic systems, highlighting their importance as pharmacological probes to investigate complex biological pathways. nih.gov

Rationale for Comprehensive Investigation of 1-(4-ethoxybenzoyl)-3-methylpiperidine

The specific compound, this compound, combines the key structural features of a benzoylpiperidine with additional modifications—an ethoxy group on the benzoyl ring and a methyl group on the piperidine ring. The rationale for its in-depth study stems from the potential of these substituents to modulate the compound's physicochemical and pharmacological properties. The ethoxy group can influence lipophilicity and hydrogen bonding capabilities, while the methyl group introduces a chiral center, potentially leading to stereospecific interactions with biological targets. A thorough investigation is warranted to understand how these specific structural alterations affect its potential as a pharmacological tool or therapeutic lead.

Scope and Objectives of Academic Research on this compound

Academic research on this compound would aim to systematically characterize its chemical and biological profile. The primary objectives would include:

Developing and optimizing a synthetic route to produce the compound with high purity and yield.

Conducting a thorough structural elucidation using various spectroscopic and analytical techniques.

Investigating its fundamental chemical properties, such as stability and reactivity.

Screening the compound for a range of biological activities to identify potential therapeutic applications.

Exploring its structure-activity relationships by comparing its properties to those of related analogues.

Due to the limited publicly available research specifically on this compound, this article will draw upon data from closely related structures to infer its likely characteristics, while clearly noting the absence of direct experimental evidence for the title compound.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14-8-6-13(7-9-14)15(17)16-10-4-5-12(2)11-16/h6-9,12H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNLLSORCZJKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological and Biological Research on 1 4 Ethoxybenzoyl 3 Methylpiperidine Analogues

Investigation of Receptor Binding Profiles

The interaction of piperidine-based compounds with various receptors is a key area of investigation. These studies aim to characterize the affinity and selectivity of these analogues for specific receptor subtypes, which is critical for understanding their potential therapeutic applications and for guiding further drug development.

The sigma-1 (σ1) receptor, a unique ligand-operated molecular chaperone located in the endoplasmic reticulum, has emerged as a promising target for various central nervous system (CNS) disorders. mdpi.com Research into piperidine-based scaffolds has revealed their potential as potent sigma-1 receptor modulators. chemrxiv.org

Studies on phenoxyalkylpiperidine derivatives have shown that modifications to the piperidine (B6355638) ring and the aromatic group significantly influence sigma-1 receptor affinity. For instance, a 4-methyl substituent on the piperidine ring has been shown to confer optimal interaction with the σ1 subtype. uniba.it Compounds such as 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine demonstrated high affinity with K_i values in the subnanomolar to low nanomolar range. uniba.it

Further research on benzamide derivatives has also highlighted the importance of substitution on the aromatic ring for both affinity and selectivity. A chloro substituent at the meta position of a benzyl group in one series of compounds resulted in the highest σ1 receptor affinity (K_i = 0.6 nM) and excellent selectivity over the sigma-2 (σ2) receptor (S2R/S1R ratio = 317). mdpi.com In contrast, substitution with a bulkier bromo atom at the same position drastically reduced affinity. mdpi.com These findings underscore the sensitive structure-activity relationships (SAR) that govern the interaction of these analogues with sigma-1 receptors.

| Compound Class | Specific Analogue | σ1 Receptor K_i (nM) | Selectivity (σ2/σ1) |

| Phenoxyalkylpiperidines | N-[(4-methoxyphenoxy)ethyl]piperidines | 0.89–1.49 | Not specified |

| Benzamide Derivatives | meta-chloro substituted | 0.6 | 317 |

| Benzamide Derivatives | para-chloro substituted | 1.7 | 241 |

| Benzamide Derivatives | dichloro-substituted | 2.3 | 52 |

| Benzamide Derivatives | cyano substituted | 5.6 | 331 |

The delta opioid receptor (DOR) is a G-protein coupled receptor involved in regulating pain, mood, and anxiety. semanticscholar.org While research on direct analogues of 1-(4-ethoxybenzoyl)-3-methylpiperidine for DOR is limited, studies on related piperidine and piperazine (B1678402) structures provide insights into how this scaffold can be adapted to target opioid receptors.

For example, research into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines led to the development of potent and selective kappa opioid receptor (KOR) antagonists. nih.govnih.gov Although targeting a different opioid receptor subtype, this work demonstrates that the substituted piperazine/piperidine core can serve as a valuable scaffold for opioid receptor ligands. In other studies, novel ligands based on different scaffolds have been developed that show high affinity and selectivity for DOR, with K_i values in the low nanomolar range and over 100-fold selectivity against mu (MOR) and kappa (KOR) opioid receptors. semanticscholar.org These findings suggest that with appropriate chemical modifications, this compound analogues could potentially be developed as selective DOR modulators.

| Compound Scaffold | Target Receptor | K_i (nM) | Selectivity |

| Novel Scaffold Inverse Agonists | DOR | ~18-24 | >104-fold vs KOR, >120-fold vs MOR |

P2X3 receptors are ATP-gated ion channels primarily expressed on sensory neurons and are considered a therapeutic target for chronic pain and cough. researchgate.netnih.gov The development of selective P2X3 receptor antagonists is an active area of research, and various chemical scaffolds, including those containing piperidine moieties, have been explored.

One class of pyrrolinone derivatives, for instance, yielded a potent P2X3 receptor antagonist with an IC_50 of 0.025 μM. nih.gov Another series of imidazo-pyridine derivatives produced a compound, BLU-5937, which also showed an IC_50 of 0.025 μM for human P2X3 receptors and demonstrated high selectivity over P2X2/3 receptors. nih.gov While these examples are not direct analogues of this compound, they illustrate the utility of incorporating cyclic amine structures like piperidine in the design of potent P2X3 antagonists. The benzoyl portion of the lead compound could be replaced with other aromatic systems, like the imidazo-pyridine or phenyl-isoxazole moieties seen in successful antagonists, to potentially confer P2X3 inhibitory activity.

| Compound Class | Specific Analogue | P2X3 Receptor IC_50 (µM) |

| Pyrrolinone Derivatives | 5-cyclohexyl-3-hydroxy-1-(4-(isoxazol-4-yl)phenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one | 0.025 |

| Imidazo-pyridine Derivatives | BLU-5937 | 0.025 |

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. semanticscholar.org Antagonists of the H3 receptor have been investigated for their potential in treating cognitive disorders. Several classes of H3 receptor antagonists are based on the piperidine scaffold.

For example, a series of 1-(4-(phenoxymethyl)benzyl)piperidines were developed as lipophilic nonimidazole antagonists, with some compounds showing low nanomolar affinity for the human H3 receptor. researchgate.net Another approach involved linking a 4-(3-piperidinopropoxy)phenyl fragment to known neuroleptics, resulting in compounds with high H3 receptor affinity, with K_i values ranging from 42 pM to 4.90 nM. nih.gov Furthermore, research on compounds based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold has also yielded potent antagonists. nih.gov These studies highlight the versatility of the piperidine ring as a core element in designing high-affinity H3 receptor ligands.

| Compound Class | H3 Receptor K_i |

| 4-(3-piperidinopropoxy)phenyl derivatives | 0.042 - 4.90 nM |

| Acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives | 12 - <50 nM |

Enzyme Inhibition Studies

In addition to receptor binding, analogues of this compound have been investigated for their ability to inhibit key enzymes involved in various signaling pathways.

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. nih.gov Inhibition of MAGL elevates 2-AG levels and is a therapeutic strategy for treating neurodegenerative diseases, pain, and inflammation. mdpi.comgoogle.com

While direct data on this compound analogues as MAGL inhibitors is scarce, research on related structures provides valuable insights. A high-throughput screening campaign identified 1-(4-phenoxyphenyl)-2-pyrrolidone as a weak MAGL inhibitor. mdpi.com Structural optimization by adding a pyrimidinyl piperazine fragment significantly increased the inhibitory effect. mdpi.com Other research has explored a series of analogues of 2-AG itself, identifying compounds like α-Methyl-1-AG, O-2203, and O-2204, which inhibit MAGL with IC_50 values in the micromolar range. nih.gov These compounds, while structurally different from the lead compound, demonstrate that it is possible to design MAGL inhibitors that are distinct from the natural substrate. The development of both reversible and irreversible MAGL inhibitors continues to be an area of significant interest. mdpi.comuniversiteitleiden.nl

| Compound | MAGL IC_50 (µM) | FAAH IC_50 (µM) |

| 2-arachidonoylglycerol (2-AG) | 13 | >100 |

| 1-arachidonoylglycerol (1-AG) | 17 | >100 |

| α-Methyl-1-AG | 11 | 33 |

| O-2203 | 90 | 83 |

| O-2204 | Not specified | 35 |

| J1 (ω-quinazolinonylalkyl aryl urea) | 20-41 | Not specified |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the pathogenesis of Alzheimer's disease. The inhibition of these cholinesterases can help to reverse the deficit of acetylcholine in the brain, a key factor in this neurodegenerative disorder.

A series of 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives have been synthesized and evaluated for their dual-target inhibitory activity. Among these, compound 19 , a 1-benzoylpiperidine derivative, emerged as the most potent AChE inhibitor in its series, with an IC₅₀ value of 5.10 ± 0.24 µM. This activity is attributed to the presence of a fluorine atom at the para position of the 2-phenylacetate moiety, which is thought to enhance interaction with key residues at the AChE active site. While less potent than the reference drug galantamine (IC₅₀ = 1.19 ± 0.046 µM), compound 19 also demonstrated moderate inhibitory activity against BChE, with an IC₅₀ of 26.78 ± 0.81 µM, indicating a potentially beneficial dual inhibitory profile.

Similarly, studies on 2-benzoylhydrazine-1-carboxamides, which share structural motifs with benzoylpiperidines, have shown that these compounds can act as dual inhibitors of both AChE and BChE. Most of these derivatives exhibited IC₅₀ values in the range of 44–100 µM for AChE and as low as 22 µM for BChE. Specifically, 2-(4-chlorobenzoyl)-N-methylhydrazine-1-carboxamide and 2-(3-bromobenzoyl)-N-tridecylhydrazine-1-carboxamide were identified as the most potent AChE inhibitors in their respective series. The inhibitory activity of many of these compounds was found to be comparable to or better than that of the established drug rivastigmine in vitro.

| Compound | Target Enzyme | IC₅₀ (µM) |

| Compound 19 (1-benzoylpiperidine derivative) | AChE | 5.10 ± 0.24 |

| BChE | 26.78 ± 0.81 | |

| Galantamine (Reference) | AChE | 1.19 ± 0.046 |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 |

| BChE | from 22 | |

| Methyl phenyl-substituted derivative 12d | AChE | 0.73 ± 0.54 |

| BChE | 0.038 ± 0.50 | |

| Methyl phenyl-substituted derivative 12m | AChE | 0.73 ± 0.54 |

| BChE | 0.017 ± 0.53 |

Other Relevant Enzyme Targets

Research into the broader enzymatic activity of piperidine analogues has identified inhibitory potential against other significant targets. A study on azinane analogues merged with 1,2,4-triazole revealed potent inhibition against α-glucosidase, urease, and lipoxygenase (LOX), in addition to AChE and BChE. The methyl phenyl-substituted derivatives, in particular, were found to be highly effective. These findings suggest that the therapeutic applications of such analogues could extend to conditions like diabetes mellitus, where α-glucosidase inhibition is a key therapeutic strategy.

Mechanistic Studies of Biological Action

Elucidation of Molecular Targets and Pathways

The mechanism of action for many of these analogues involves direct interaction with the active sites of their target enzymes. For instance, molecular docking studies of 2-benzoylhydrazine-1-carboxamides suggest they may act as non-covalent inhibitors that position themselves near the catalytic triad of both AChE and BChE. In the case of BChE, these compounds are placed in close proximity to the catalytic triad, effectively blocking substrate access.

For antimicrobial analogues, such as benzimidazole-based thio-oxadiazole and thio-thiadiazole derivatives, the proposed molecular target is phenylalanyl-tRNA synthetase (PheRS). This enzyme is crucial for bacterial protein synthesis, making it a promising target for novel antimicrobial agents. Computational studies, including 3D conformational alignment and molecular dynamics simulations, have shown that these compounds can mimic the natural substrate of PheRS, phenylalanyl adenylate (Phe-AMP), and occupy its binding pockets.

Analysis of Agonist/Antagonist Properties

A significant area of investigation has been the agonist and antagonist properties of piperidine analogues at various receptors, particularly opioid receptors. A study focusing on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which are structurally related to this compound, identified them as a new class of opioid receptor antagonists.

Further research led to the development of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a ) and its analogues, which have demonstrated potent and selective kappa opioid receptor antagonist properties. The antagonist activity was evaluated using in vitro [³⁵S]GTPγS binding assays, which measure the functional consequence of receptor activation. The results showed that several of these analogues effectively inhibit the binding stimulated by selective kappa opioid agonists.

In Vitro and In Vivo (Animal Model) Efficacy and Selectivity Assessment

Antimicrobial Activity against Pathogenic Strains

Various analogues of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria. In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. The results indicated that these compounds were active against both bacterial species.

Another study on 1,4-dihydropyridine analogues found that prokaryotic bacteria were more sensitive to their antimicrobial effects than eukaryotic fungi. One derivative, in particular, showed excellent antibacterial activity against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 9 µg/ml, 25 µg/ml, and 100 µg/ml, respectively.

Benzimidazole-based thio-oxadiazole and thio-thiadiazole analogues have also been evaluated for their antimicrobial properties. While most of the synthesized compounds showed weak activity against Enterococcus faecalis and Pseudomonas aeruginosa (MIC 128 μg/mL), one compound exhibited moderate activity against S. aureus with an MIC value of 32 μg/mL.

| Compound/Analogue Class | Pathogenic Strain | Activity Measurement | Result |

| Piperidine derivatives | Staphylococcus aureus | Disc Diffusion (Inhibition Zone) | Active |

| Escherichia coli | Disc Diffusion (Inhibition Zone) | Active | |

| 1,4-Dihydropyridine derivative 33 | Mycobacterium smegmatis | MIC | 9 µg/ml |

| Staphylococcus aureus | MIC | 25 µg/ml | |

| Escherichia coli | MIC | 100 µg/ml | |

| Benzimidazole based thio-oxadiazole derivative 8b | Staphylococcus aureus | MIC | 32 µg/mL |

| Enterococcus faecalis | MIC | 128 µg/mL | |

| Pseudomonas aeruginosa | MIC | 128 µg/mL |

Antiproliferative Activity in Cell Lines

Research into the pharmacological potential of this compound analogues has revealed significant antiproliferative activity against various cancer cell lines. While direct studies on this compound are not extensively documented in the reviewed literature, the examination of structurally related benzoylpiperidine and piperazine derivatives provides valuable insights into their potential as anticancer agents.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated notable cytotoxic effects across a broad spectrum of human cancer cell lines. mdpi.comresearchgate.net These compounds were evaluated for their ability to inhibit cell growth in liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cell lines. mdpi.comresearchgate.net The significant cell growth inhibitory activity observed for all synthesized compounds underscores the potential of the substituted benzoylpiperazine scaffold in cancer therapy. mdpi.com

Similarly, the antiproliferative capabilities of second-generation benzoylpiperidine derivatives, developed as reversible monoacylglycerol lipase (MAGL) inhibitors, were assessed in a panel of cancer cell lines. unipi.it These compounds exhibited inhibitory effects on cell lines including HCT116 (colon carcinoma), MDA-MB-231 (breast adenocarcinoma), CAOV3 (ovarian adenocarcinoma), OVCAR3 (ovarian adenocarcinoma), and SKOV3 (ovarian adenocarcinoma). unipi.it The investigation into these derivatives highlights their potential as anticancer agents, warranting further exploration. unipi.it

Furthermore, other studies have explored the anticancer activity of various piperidine derivatives against breast cancer cell lines, indicating a broader interest in this chemical class for oncological applications. The consistent antiproliferative effects observed across these different but structurally related series of compounds suggest that the benzoylpiperidine moiety is a promising pharmacophore for the development of new cytotoxic agents.

Table 1: Antiproliferative Activity of Selected Benzoylpiperidine Analogues

| Compound Class | Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver, Breast, Colon, Gastric, Endometrial | Significant cell growth inhibition | mdpi.comresearchgate.net |

| Second-generation benzoylpiperidine derivatives | HCT116, MDA-MB-231, CAOV3, OVCAR3, SKOV3 | Antiproliferative ability | unipi.it |

| Piperidine derivatives | Breast cancer cell lines | Anticancer activity |

Anti-Inflammatory and Analgesic Potentials in Animal Models

The potential anti-inflammatory and analgesic properties of compounds structurally related to this compound are suggested by preclinical evaluations of various chemical entities in established animal models of pain and inflammation. While direct evidence for this compound is limited, the methodologies and findings from studies on other compounds provide a framework for understanding the potential activities of this class of molecules.

Standard in vivo models are employed to assess the analgesic and anti-inflammatory efficacy of novel compounds. explorationpub.comnih.gov The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity, where a reduction in the number of writhes indicates an antinociceptive effect. explorationpub.combiomolther.org The hot plate test is utilized to assess central analgesic activity by measuring the latency of the animal's response to a thermal stimulus. explorationpub.comnih.gov

For the evaluation of anti-inflammatory potential, the carrageenan-induced paw edema model in rodents is widely used. explorationpub.comnih.gov In this model, the administration of carrageenan induces a localized inflammatory response, and the reduction in paw volume or edema following treatment with a test compound is a measure of its anti-inflammatory activity. explorationpub.com

Table 2: Common Animal Models for Assessing Anti-Inflammatory and Analgesic Potential

| Model | Activity Assessed | Typical Measurement |

|---|---|---|

| Acetic Acid-Induced Writhing Test | Peripheral Analgesia | Number of abdominal constrictions (writhes) |

| Hot Plate Test | Central Analgesia | Reaction time to thermal stimulus (latency) |

| Carrageenan-Induced Paw Edema | Anti-inflammatory | Reduction in paw volume/edema |

Lack of Publicly Available Computational and Theoretical Data for this compound

Following a comprehensive search for computational and theoretical investigations into the chemical compound this compound, it has been determined that there is no publicly available research data corresponding to the specific analyses requested. Extensive searches were conducted to locate studies on molecular docking, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR) for this particular compound.

The performed searches did not yield any specific molecular docking studies detailing the binding modes or key residue interactions of this compound with any biological target. Similarly, no information was found regarding its conformational preferences within protein binding pockets.

Furthermore, the search for molecular dynamics simulations and binding free energy calculations for this compound returned no relevant results. Consequently, there is no available data on the dynamics of ligand-receptor complexes involving this compound or any elucidated allosteric modulation mechanisms.

Finally, no quantitative structure-activity relationship (QSAR) or 3D-QSAR studies specifically focused on this compound or a closely related series of analogs could be located in the public domain.

Due to the absence of specific scientific data for this compound across all the requested computational and theoretical investigation areas, it is not possible to generate the article as per the provided outline and instructions. The generation of such an article would necessitate fabricating data, which is not feasible.

Computational and Theoretical Investigations of 1 4 Ethoxybenzoyl 3 Methylpiperidine

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of chemical compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. For piperidine (B6355638) derivatives, QSAR models have been successfully developed to predict their toxicity against vectors like Aedes aegypti. nih.gov

The development of such a model for 1-(4-ethoxybenzoyl)-3-methylpiperidine and its analogues would typically involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties. nih.gov Using statistical methods like Ordinary Least Squares Multilinear Regression (OLS-MLR) or machine learning approaches such as Support Vector Machines (SVM), a predictive equation is generated. nih.gov The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. nih.gov The simplicity and accessibility of descriptors can make these models attractive for designing new molecules with potentially enhanced activity. nih.gov

Table 1: Example of Molecular Descriptors and Statistical Parameters in a Hypothetical QSAR Model

| Descriptor Type | Example Descriptor | Statistical Method | Key Statistical Parameter | Typical Value |

|---|---|---|---|---|

| Topological | Balaban J index | Multilinear Regression (MLR) | Determination Coefficient (r²) | > 0.8 |

| Electronic | Dipole Moment | Support Vector Machine (SVM) | Cross-validation (q²) | > 0.6 |

| Steric | Molecular Volume | Partial Least Squares (PLS) | Predictive r² (r²_pred) | > 0.5 |

Identification of Pharmacophoric Features

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This approach helps in understanding how a ligand interacts with its target receptor and is a cornerstone of rational drug design.

For a molecule like this compound, a pharmacophore hypothesis would identify key chemical features. Computational studies on analogous piperidine-based compounds have been used to decipher their binding modes with biological targets, such as the sigma 1 receptor (S1R). nih.gov Such analyses, often combining molecular docking with dynamic simulations, reveal the crucial amino acid residues involved in the interaction. nih.gov

The key pharmacophoric features for this class of compounds might include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group.

A Hydrophobic/Aromatic Region: The ethoxybenzoyl group.

A Hydrophobic/Aliphatic Region: The methylpiperidine ring.

A Positive Ionizable Feature: The piperidine nitrogen, which can be protonated at physiological pH. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen | H-bond with receptor donor groups (e.g., -NH, -OH) |

| Aromatic Ring | Benzoyl Group | π-π stacking with aromatic residues (e.g., Phe, Tyr) |

| Hydrophobic Group | Ethoxy Group | Van der Waals interactions in a hydrophobic pocket |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to compute a range of molecular properties with high accuracy. epstem.netepstem.net

Electronic Properties and Reactivity Analysis

Quantum chemical calculations can elucidate the electronic characteristics of this compound, which are fundamental to its reactivity and intermolecular interactions. Key properties that can be calculated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). epstem.net

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is an indicator of chemical reactivity and kinetic stability. epstem.net The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions. d-nb.info

Table 3: Hypothetical Electronic Properties of this compound (Calculated via DFT)

| Property | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | -885.5 Hartree |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 5.7 eV |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. This is critical as the specific 3D shape of a molecule dictates how it fits into a receptor's binding site.

Table 4: Relative Energies of Key Conformers of the 3-Methylpiperidine (B147322) Ring

| Conformation | Methyl Group Position | 1,3-Diaxial Interactions | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair | Equatorial | Absent | 0.0 (Reference) |

| Chair | Axial | Present | ~1.7 - 2.0 |

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of 1-(4-ethoxybenzoyl)-3-methylpiperidine and for separating it from starting materials, byproducts, and potential isomers.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed to achieve a quantitative assessment of the compound's purity. The retention time of the compound is a key identifier under specific chromatographic conditions.

A typical HPLC analysis for piperidine (B6355638) derivatives may utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile. The detection is commonly performed using a UV detector at a wavelength where the benzoyl chromophore exhibits strong absorbance, generally in the range of 230-260 nm. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (68:32, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Expected Retention Time | ~ 5-7 minutes |

Note: This data is illustrative and based on typical conditions for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of more volatile precursors or for the compound if it is sufficiently stable under GC conditions. GC-MS is particularly useful for identifying and quantifying volatile impurities. The coupling of a gas chromatograph to a mass spectrometer allows for the separation of components in a mixture followed by their immediate identification based on their mass-to-charge ratio and fragmentation patterns.

For piperazine (B1678402) derivatives, which share structural similarities with piperidines, GC-MS has been effectively used for isomer differentiation. The chromatographic separation is often achieved on a capillary column, such as one with a 50% phenyl-50% methylpolysiloxane stationary phase, which can resolve closely related isomers.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC Column | 50% Phenyl-50% Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Note: This data is illustrative and based on general methods for related compounds.

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are paramount for the unambiguous determination of the chemical structure of newly synthesized molecules like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethoxy group (a triplet and a quartet), the aromatic protons on the benzoyl ring (two doublets), and the protons of the 3-methylpiperidine (B147322) ring, which would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the benzoyl group, the aromatic carbons, the carbons of the ethoxy group, and the carbons of the 3-methylpiperidine ring, including the methyl group. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic effects of the substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethoxy -CH₃ | 1.4 (t, 3H) | 14.7 |

| Ethoxy -OCH₂- | 4.1 (q, 2H) | 63.6 |

| Aromatic CH (ortho to C=O) | 7.4 (d, 2H) | 128.5 |

| Aromatic CH (ortho to OEt) | 6.9 (d, 2H) | 114.2 |

| Aromatic C-OEt | - | 162.5 |

| Aromatic C-C=O | - | 127.8 |

| Benzoyl C=O | - | 170.0 |

| Piperidine -CH(CH₃)- | 2.2-2.4 (m, 1H) | 35.0 |

| Piperidine -CH₂- (various) | 1.5-1.9, 2.8-4.5 (m) | 25.0, 30.0, 45.0, 50.0 |

| Piperidine -CH₃ | 0.9 (d, 3H) | 19.0 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide carbonyl group, the aromatic ring, the ether linkage, and the aliphatic C-H bonds.

The most prominent peak would likely be the strong C=O stretching vibration of the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹. The C-O stretching of the ethoxy group would result in a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethoxy groups would be seen just below 3000 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 2980-2850 |

| Amide C=O | Stretch | 1650-1630 |

| Aromatic C=C | Stretch | 1600, 1580, 1500, 1450 |

| Ether C-O | Asymmetric Stretch | ~1250 |

| Ether C-O | Symmetric Stretch | ~1040 |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic cleavages. A prominent fragment would be the 4-ethoxybenzoyl cation (m/z 149), resulting from the cleavage of the amide bond. Another significant fragmentation pathway would involve the loss of the ethyl group from the ethoxy moiety. The piperidine ring itself can undergo various ring-opening and fragmentation processes.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 247 | [M]⁺ (Molecular Ion) |

| 149 | [CH₃CH₂O-C₆H₄-CO]⁺ |

| 121 | [HO-C₆H₄-CO]⁺ |

| 98 | [C₅H₉N-CH₃]⁺ |

| 84 | [C₅H₁₀N]⁺ |

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For chiral molecules such as this compound, X-ray crystallography is particularly crucial as it can establish the absolute stereochemistry of the stereogenic centers.

Single Crystal X-ray Diffraction of this compound and its Derivatives

The primary method for elucidating the solid-state structure of a crystalline compound is single crystal X-ray diffraction. This technique involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

To date, a specific single crystal X-ray structure of this compound has not been reported in publicly available databases. However, the crystallographic analysis of related structures, such as derivatives of piperidine and compounds containing a p-ethoxybenzoyl moiety, provides valuable insights into the expected structural features. For instance, studies on similar piperidine derivatives reveal that the piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov The orientation of the methyl group at the 3-position and the ethoxybenzoyl group at the 1-position (axial versus equatorial) would be definitively determined by such an analysis.

The general procedure for obtaining a single crystal suitable for X-ray diffraction involves dissolving the compound in an appropriate solvent and allowing the solvent to evaporate slowly. nih.gov Other methods include solvent/anti-solvent diffusion, vapor diffusion, and cooling crystallization. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray analysis. The resulting data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the asymmetric unit.

For illustrative purposes, the table below presents hypothetical crystallographic data that one might expect from a single crystal X-ray diffraction experiment on a derivative of the title compound.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z | 4 |

This data is hypothetical and serves as an example of what would be obtained from a single crystal X-ray diffraction study.

Co-crystallization with Biological Targets for Ligand-Protein Interaction Mapping

Understanding how a small molecule like this compound interacts with its biological target at a molecular level is fundamental for research in medicinal chemistry and pharmacology. Co-crystallization is a powerful technique used to obtain a high-resolution three-dimensional structure of a ligand bound to its protein target. nih.gov This method involves crystallizing the protein in the presence of the ligand, allowing the ligand to bind to the protein's active site. The resulting co-crystal is then analyzed using X-ray diffraction to generate a detailed map of the ligand-protein interactions.

The process of co-crystallization can be challenging, as it requires finding conditions that are suitable for the crystallization of the protein-ligand complex. Various techniques can be employed, including vapor diffusion (hanging drop or sitting drop), microbatch, and dialysis methods. The success of co-crystallization is dependent on several factors, such as the purity of the protein and ligand, their concentrations, the pH of the solution, temperature, and the presence of specific precipitants.

Once a co-crystal structure is solved, it provides invaluable information about the binding mode of the ligand. Researchers can identify the specific amino acid residues in the protein's binding pocket that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions. For this compound, a co-crystal structure would reveal how the ethoxybenzoyl group and the methylpiperidine moiety are oriented within the binding site and which specific functional groups are involved in key binding interactions. This information is critical for understanding the basis of molecular recognition and can guide the rational design of new derivatives with improved affinity and selectivity.

The table below outlines the key types of information that can be obtained from a successful co-crystallization experiment.

| Information Gained from Co-crystallization | Significance in Research |

| Ligand Binding Pose | Reveals the precise orientation and conformation of the ligand within the protein's active site. |

| Key Amino Acid Interactions | Identifies specific residues involved in binding, such as those forming hydrogen bonds or hydrophobic contacts. nih.gov |

| Water-Mediated Interactions | Shows the role of water molecules in mediating interactions between the ligand and the protein. |

| Conformational Changes in the Protein | Reveals any structural changes in the protein upon ligand binding. |

| Basis of Selectivity | Can explain why a ligand binds to a specific protein over others. |

Future Research Directions and Potential Applications Non Clinical

Development of Novel 1-(4-ethoxybenzoyl)-3-methylpiperidine Analogues with Enhanced Potency and Selectivity

A primary avenue of future research would involve the systematic synthesis and evaluation of novel analogues of this compound to enhance biological potency and selectivity for specific targets. This process, known as a structure-activity relationship (SAR) study, would explore how modifications to different parts of the molecule affect its activity.

Key areas for modification would include:

The Ethoxy Group: Altering the length and nature of the alkoxy chain (e.g., methoxy (B1213986), propoxy, or branched chains) on the benzoyl ring could influence binding affinity and metabolic stability.

The Benzoyl Ring: Introduction of various substituents (e.g., halogens, nitro groups, or amino groups) at different positions could modulate electronic properties and interactions with biological targets.

The Methylpiperidine Ring: Varying the position and nature of the substituent on the piperidine (B6355638) ring could impact conformational flexibility and receptor engagement.

A hypothetical SAR study could yield a series of analogues with varying potencies, as illustrated in the table below.

| Compound ID | R1 (Benzoyl Ring) | R2 (Piperidine Ring) | IC50 (nM) | Selectivity vs. Target Y |

| Parent | 4-ethoxy | 3-methyl | 500 | 10-fold |

| Analogue 1 | 4-propoxy | 3-methyl | 250 | 25-fold |

| Analogue 2 | 4-ethoxy-3-chloro | 3-methyl | 100 | 50-fold |

| Analogue 3 | 4-ethoxy | 4-ethyl | 750 | 5-fold |

This table presents hypothetical data for illustrative purposes.

Exploration of New Biological Targets and Therapeutic Areas (Preclinical)

The benzoylpiperidine scaffold is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.govresearchgate.net Preclinical research could therefore focus on screening this compound and its analogues against a panel of biologically relevant targets to identify novel therapeutic opportunities.

Potential target classes for investigation include:

Serotonin (B10506) and Dopamine Receptors: Many benzoylpiperidine derivatives exhibit activity at these receptors, suggesting potential applications in neuropsychiatric disorders. nih.gov

Opioid Receptors: The piperidine moiety is a core structure in many opioid receptor modulators. nih.gov

Monoacylglycerol Lipase (MAGL): Reversible inhibitors of MAGL containing a benzoylpiperidine fragment have been identified, indicating a possible role in neuroinflammation and cancer. nih.gov

Histone Deacetylases (HDACs) and Acetylcholinesterase (AChE): Dual inhibitors of these enzymes based on N-benzyl piperidine derivatives have been explored for Alzheimer's disease. nih.gov

Integration of Computational and Experimental Approaches for Drug Discovery

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. rsc.orgresearchgate.net For this compound, a computational approach could significantly streamline the discovery of more potent and selective analogues.

This integrated strategy would involve:

Molecular Docking: Simulating the binding of the compound and its virtual analogues to the three-dimensional structures of potential protein targets to predict binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structures of the analogues with their biological activities to guide the design of new compounds with improved properties. researchgate.net

ADME/Tox Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of the designed analogues to prioritize those with favorable drug-like characteristics.

| Computational Method | Application to this compound | Predicted Outcome |

| Molecular Docking | Binding to serotonin receptor 5-HT2A | Identification of key binding interactions |

| QSAR | Correlation of substituent properties with receptor affinity | Design of analogues with enhanced potency |

| ADME Prediction | Assessment of blood-brain barrier permeability | Prioritization of centrally-acting compounds |

This table presents hypothetical applications of computational methods.

Advancements in Stereoselective Synthesis for Chiral Analogues

The 3-methylpiperidine (B147322) moiety in this compound contains a chiral center, meaning it exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities and metabolic profiles. Therefore, the development of stereoselective synthetic methods is crucial for producing single enantiomers for pharmacological evaluation.

Future research in this area could focus on:

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other during the synthesis of the 3-methylpiperidine precursor.

Chiral Resolution: Separating the enantiomers from a racemic mixture using techniques such as chiral chromatography or diastereomeric salt formation.

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for the separation of the two. researchgate.net

Advances in stereoselective synthesis would enable a more precise understanding of the SAR and could lead to the development of more potent and safer therapeutic agents with fewer off-target effects.

Application in Chemical Biology and Probe Development

Chemical probes are small molecules used to study biological systems. nih.govrsc.org this compound could serve as a scaffold for the development of chemical probes to investigate the function and localization of its biological targets. rsc.org

The development of such probes would involve:

Attachment of a Reporter Tag: Modifying the parent compound to include a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to covalently label the target protein.

Activity-Based Protein Profiling (ABPP): Using probes with reactive groups to selectively label active enzymes in complex biological samples.

These chemical probes would be invaluable tools for target identification and validation, and for elucidating the role of the target protein in health and disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-ethoxybenzoyl)-3-methylpiperidine, and what reaction conditions are critical for achieving high yield?

- Methodological Answer :

- Step 1 : Prepare the piperidine core via nucleophilic substitution or ring-closing reactions. Substitutions at the 3-position (methyl group) are typically introduced early in the synthesis.

- Step 2 : Introduce the 4-ethoxybenzoyl moiety via amide coupling or Friedel-Crafts acylation. Catalysts like cesium carbonate or Lewis acids (e.g., AlCl₃) are often critical for regioselectivity.

- Step 3 : Optimize solvent choice (e.g., dimethylformamide [DMF] for polar intermediates, ethanol for solubility) and temperature (60–100°C) to enhance yield and purity.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or recrystallization .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at C3, ethoxybenzoyl at C1). Key signals: ~1.3 ppm (ethoxy CH₃), 2.3 ppm (piperidine CH₃), 7.5–8.0 ppm (aromatic protons).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₂₁NO₃) with <5 ppm error.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm). Retention times should match standards .

Q. What factors influence the solubility and stability of this compound in different solvents, and how can these be optimized for experimental use?

- Methodological Answer :

- Solubility : The compound is lipophilic due to the ethoxybenzoyl group. Use polar aprotic solvents (DMF, DMSO) for reactions, and ethanol/water mixtures for biological assays.

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the benzoyl group. Avoid prolonged exposure to light or acidic/basic conditions.

- Optimization : Salt formation (e.g., hydrochloride) improves aqueous solubility for in vitro studies .

Advanced Research Questions

Q. How can researchers employ factorial design to optimize reaction parameters in the synthesis of this compound?

- Methodological Answer :

- Step 1 : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading).

- Step 2 : Design a 2³ factorial experiment to test interactions between variables. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst Loading | 5 mol% | 15 mol% |

| Solvent (DMF:H₂O) | 9:1 | 7:3 |

- Step 3 : Use ANOVA to analyze yield data and identify significant interactions. Response surface methodology (RSM) refines optimal conditions .

Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives across different studies?

- Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation time).

- Step 2 : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays).

- Step 3 : Perform meta-analysis of published data to identify confounding variables (e.g., impurity profiles, solvent effects).

- Case Study : Discrepancies in IC₅₀ values may arise from differences in assay pH or serum protein binding. Use dialysis or protein-free buffers to mitigate .

Q. What computational methods are recommended for predicting the binding interactions of this compound with potential biological targets?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina, Schrödinger) to screen against targets (e.g., GPCRs, kinases). Prioritize targets with high docking scores.

- Step 2 : Use quantum mechanics/molecular mechanics (QM/MM) to refine binding poses and calculate binding energies.

- Step 3 : Validate predictions with molecular dynamics (MD) simulations (NAMD, GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers design in vitro assays to differentiate between the compound’s direct enzymatic inhibition and off-target effects?

- Methodological Answer :

- Step 1 : Use isothermal titration calorimetry (ITC) to measure direct binding to the enzyme. Compare enthalpy/entropy changes with known inhibitors.

- Step 2 : Conduct counter-screens against related enzymes (e.g., cytochrome P450 isoforms) to assess selectivity.

- Step 3 : Employ CRISPR-Cas9 knockout cell lines to confirm target-specific activity. A ≥10-fold reduction in potency in knockout vs. wild-type cells indicates on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.